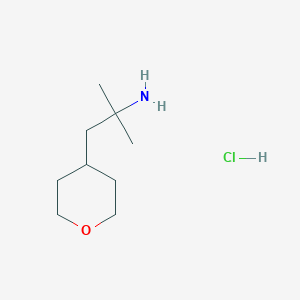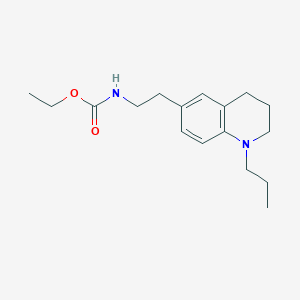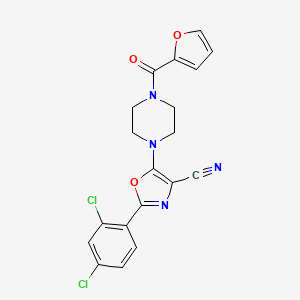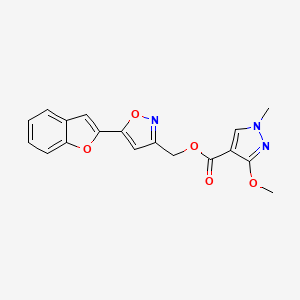![molecular formula C18H17N3O4 B2373144 N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamid CAS No. 2034459-85-1](/img/structure/B2373144.png)
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a unique chemical structure. This compound belongs to the class of organic molecules known as pyrrolo[2,3-c]pyridines, which are characterized by a fused pyrrole-pyridine ring system. The presence of benzo[d][1,3]dioxole and carboxamide groups adds to its structural complexity and potential bioactivity.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential applications in multiple fields:
Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.
Biology: : Exploring its interaction with biological macromolecules and potential as a biochemical tool.
Medicine: : Evaluating its pharmacological properties and potential therapeutic uses.
Industry: : Assessing its utility in materials science and as a precursor to specialized industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the initial preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the benzo[d][1,3]dioxole and carboxamide moieties through successive reaction steps. Reaction conditions often include the use of catalysts, solvents, and specific temperatures to drive the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. These methods may involve large-scale reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Transforming certain functional groups into their oxidized forms.
Reduction: : Reducing specific moieties to alter their oxidation state.
Substitution: : Replacing specific atoms or groups with other substituents.
Common Reagents and Conditions Used
Common reagents in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they typically involve controlled temperatures, pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms. Substitution reactions can introduce a variety of new functional groups, expanding the compound's chemical diversity.
Wirkmechanismus
Molecular Targets and Pathways Involved
The mechanism of action of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets by binding to their active sites or altering their conformation. Pathways affected by this compound could include signal transduction cascades, metabolic processes, and gene
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-20-7-4-12-5-8-21(18(23)16(12)20)9-6-19-17(22)13-2-3-14-15(10-13)25-11-24-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFXVXWBNKSLDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2373065.png)
![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2373072.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)
![3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2373075.png)

![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B2373078.png)
![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)
![2-ethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2373081.png)


